molecular formula C21H17N3O5 B6540417 N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-oxo-2H-chromene-3-carboxamide CAS No. 1021225-58-0

N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B6540417
CAS No.: 1021225-58-0
M. Wt: 391.4 g/mol
InChI Key: QXBCZAZSGLKHRN-UHFFFAOYSA-N
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Description

N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-oxo-2H-chromene-3-carboxamide is an intriguing chemical compound known for its multifaceted applications across various scientific disciplines. This compound features a blend of aromatic and heterocyclic groups that lend it unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-oxo-2H-chromene-3-carboxamide involves several steps:

  • Formation of 2-oxo-2H-chromene-3-carboxamide: : This intermediate is generally prepared via a cyclization reaction of suitable precursors under acidic or basic conditions.

  • Introduction of the propyl linker: : The propyl chain can be attached using a suitable halogenated propyl derivative via nucleophilic substitution.

  • Coupling with 3-(furan-2-yl)-6-oxo-1,6-dihydropyridazine: : The final step involves coupling the propyl-linked chromene with the furan-pyridazine moiety under mild coupling conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production typically scales up these laboratory methods, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : This compound can undergo oxidation, particularly at the furan ring, leading to the formation of various oxidized products.

  • Reduction: : The carbonyl groups in the pyridazine and chromene moieties can be selectively reduced under appropriate conditions.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions are possible, especially on the furan and chromene rings.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution conditions: : Lewis acids for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

Depending on the reaction type, the major products could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is often used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology

Biologically, derivatives of this compound have shown promise as enzyme inhibitors, signaling pathway modulators, and bioactive molecules in various in vitro studies.

Medicine

In medicine, the compound is researched for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

Industrially, it finds applications in the manufacture of specialty chemicals, dyes, and as a precursor for various organic syntheses.

Mechanism of Action

The mechanism of action of N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-oxo-2H-chromene-3-carboxamide primarily involves:

  • Binding to molecular targets: : The compound may interact with enzymes or receptors, altering their activity.

  • Modulating pathways: : It can influence signaling pathways, such as those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Unique Features

The uniqueness of this compound lies in its hybrid structure, combining furan, pyridazine, and chromene moieties, which confer a distinct set of chemical and biological activities.

Similar Compounds

  • N-(2-oxo-2H-chromene-3-carboxamide): : Lacks the furan-pyridazine extension but has similar chromene core activities.

  • 3-(furan-2-yl)-6-oxo-1,6-dihydropyridazine derivatives: : Share the furan-pyridazine core but differ in the attached substituents, leading to varied properties.

Properties

IUPAC Name

N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5/c25-19-9-8-16(18-7-3-12-28-18)23-24(19)11-4-10-22-20(26)15-13-14-5-1-2-6-17(14)29-21(15)27/h1-3,5-9,12-13H,4,10-11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBCZAZSGLKHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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